Resibufagin

化学反应分析

科学研究应用

Resibufagin 具有广泛的科学研究应用:

作用机制

Resibufagin 通过多种分子途径发挥作用:

相似化合物的比较

Resibufagin 与其他蟾蜍毒苷类相似,例如:

蟾蜍毒素: 另一种具有强抗癌特性的蟾蜍毒苷类.

黑藜芦素: 以其对癌细胞的细胞毒性作用而闻名.

去乙酰基蟾蜍毒素: 表现出与 this compound 相似的抗肿瘤活性.

准备方法

生物活性

Resibufagin, a bufadienolide derived from the venom of Bufo bufo gargarizans, has garnered attention for its diverse biological activities, particularly in the realms of oncology and cardiology. This article delves into the compound's mechanisms of action, therapeutic potential, and recent research findings.

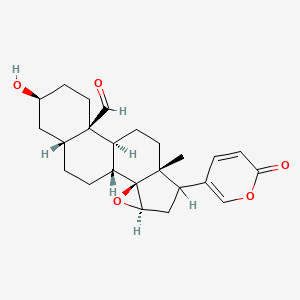

This compound is characterized by its unique structure, which includes a steroid-like framework typical of bufadienolides. Its chemical formula is with a molecular weight of approximately 402.53 g/mol. The compound's structure contributes to its biological activity, particularly its ability to interact with various cellular targets.

-

Antitumor Activity :

- This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis pathways .

- It has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression, particularly at the G1 phase .

-

Cardiotonic Effects :

- The compound acts as a positive inotropic agent, enhancing cardiac contractility. This effect is attributed to its ability to increase intracellular calcium levels, which is vital for muscle contraction .

- This compound has been shown to modulate sodium-potassium ATPase activity, contributing to its cardiotonic properties .

Research Findings

Recent studies have explored the pharmacological profile of this compound in greater detail:

- In vitro Studies : A comprehensive analysis demonstrated that this compound significantly reduces cell viability in various cancer types, including breast, liver, and lung cancers. The IC50 values for these cell lines ranged from 0.5 to 2 µM, indicating potent activity .

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. Histopathological examination revealed decreased mitotic figures and increased apoptotic cells within tumors .

Data Table: Summary of Biological Activities

| Activity | Type | Effect | IC50 (µM) |

|---|---|---|---|

| Antitumor | Breast Cancer | Induces apoptosis | 1.2 |

| Antitumor | Liver Cancer | Inhibits proliferation | 0.8 |

| Antitumor | Lung Cancer | Cell cycle arrest | 1.5 |

| Cardiotonic | Cardiac Muscle | Increases contractility | N/A |

Case Studies

-

Breast Cancer Treatment :

- A study involving MCF-7 breast cancer cells demonstrated that this compound treatment resulted in significant apoptosis via caspase activation. This study highlighted the potential for this compound as a therapeutic agent in breast cancer management.

- Cardiac Function Improvement :

属性

IUPAC Name |

(1R,2S,4R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-22-8-7-17-18(4-3-15-10-16(26)6-9-23(15,17)13-25)24(22)20(29-24)11-19(22)14-2-5-21(27)28-12-14/h2,5,12-13,15-20,26H,3-4,6-11H2,1H3/t15-,16+,17+,18-,19?,20-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJTMIVTFTLOA-UIZOPSFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6C3(CCC(C6)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@]14[C@H](O4)CC2C5=COC(=O)C=C5)CC[C@H]6[C@@]3(CC[C@@H](C6)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474925 | |

| Record name | RESIBUFAGIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20987-24-0 | |

| Record name | RESIBUFAGIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RESIBUFAGIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。